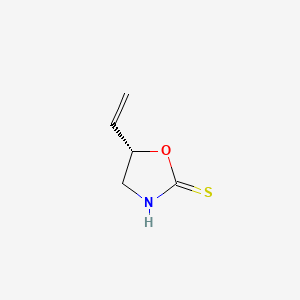

(S)-5-Vinyloxazolidine-2-thione

Description

Historical Background and Discovery

The historical development of this compound traces back to the early twentieth century when researchers began investigating naturally occurring antithyroid compounds in cruciferous vegetables. The compound was first isolated and characterized from natural sources, particularly from plants belonging to the Brassicaceae family, where it occurs as a breakdown product of glucosinolates through enzymatic hydrolysis. The systematic synthesis of this natural antithyroid factor was achieved in 1950, marking a significant milestone in heterocyclic chemistry. This early synthetic work established the fundamental understanding of the compound's structure and provided the foundation for subsequent investigations into its biological properties and synthetic applications.

The discovery process involved extensive studies of traditional medicinal plants, particularly those used in Chinese herbal medicine. Isatidis Radix, the sun-dried roots of Isatis indigotica Fortune ex Lindl., emerged as a particularly rich source of this compound and its related isomers. For centuries, practitioners of traditional Chinese medicine had employed these plant materials for treating viral infections and inflammatory conditions, unknowingly utilizing the therapeutic properties of this compound and its analogs. The formal identification and isolation of the compound from these traditional sources represented a convergence of ancient medicinal wisdom and modern analytical chemistry.

Research efforts in the latter half of the twentieth century focused on understanding the biosynthetic pathways leading to the formation of this compound in plants. Scientists discovered that the compound arises from the enzymatic breakdown of epiprogoitrin, a glucosinolate precursor, through the action of myrosinase enzymes. This understanding of the natural biosynthetic route provided insights into the compound's ecological role and offered strategies for controlled production through biotechnological approaches.

Nomenclature and Synonyms

The nomenclature of this compound reflects both its structural characteristics and its historical discovery contexts. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound is formally designated as (5S)-5-ethenyl-1,3-oxazolidine-2-thione, emphasizing its stereochemical configuration and heterocyclic structure. This systematic name clearly indicates the presence of an ethenyl substituent at the 5-position of the oxazolidine ring system, with the sulfur atom replacing the oxygen typically found in oxazolidinone analogs.

The compound is widely recognized by several common names, with "goitrin" being the most prevalent designation in biological and medical literature. This name derives from its initial identification as a goitrogenic agent, capable of interfering with thyroid function. The compound is also referred to as "L-goitrin," indicating its specific stereochemical configuration as the S-enantiomer. Additional synonyms include "5-vinyl-2-thiooxazolidone" and "L-5-vinyl-2-thiooxazolidinone," which emphasize different aspects of its chemical structure.

In the context of traditional Chinese medicine and natural product chemistry, the compound is often identified by its plant source, particularly as an "Isatidis Radix derived compound". This nomenclature highlights its natural origin and traditional medicinal applications. The Chemical Abstracts Service registry number 500-12-9 provides an unambiguous identifier for the compound in chemical databases and regulatory documentation.

The diversity of naming conventions reflects the interdisciplinary nature of research involving this compound, spanning organic chemistry, pharmacology, natural product chemistry, and traditional medicine. Each naming system serves specific communities of researchers and emphasizes particular aspects of the compound's identity and properties.

Position in Organosulfur Compound Classification

This compound occupies a distinctive position within the broader classification of organosulfur compounds, representing a unique intersection of heterocyclic chemistry and sulfur-containing functional groups. The compound belongs to the class of oxazolidine-2-thiones, which are five-membered heterocyclic systems containing nitrogen, oxygen, and sulfur atoms arranged in a specific geometric pattern. This structural arrangement places it within the larger family of azoles, specifically those containing both oxygen and sulfur heteroatoms in a saturated ring system.

Within the organosulfur chemistry framework, this compound exemplifies the thioamide functional group, where a sulfur atom replaces the oxygen typically found in amide linkages. This substitution fundamentally alters the electronic properties of the molecule, enhancing its nucleophilicity and modifying its reactivity patterns compared to oxygen analogs. The presence of the vinyl substituent adds an additional layer of complexity, introducing alkene functionality that can participate in various chemical transformations.

The compound's classification as a heterocyclic organosulfur molecule distinguishes it from simpler sulfur-containing compounds such as thiols, disulfides, or sulfides. The cyclic nature of the molecule constrains its conformational flexibility and creates unique electronic environments around the sulfur atom. This structural constraint contributes to the compound's stability and influences its interactions with biological targets and synthetic reagents.

Comparative analysis with related heterocyclic systems reveals the unique properties conferred by the specific arrangement of heteroatoms in this compound. Unlike thiophenes or thiazoles, which exhibit aromatic character, this compound represents a saturated heterocyclic system with distinct chemical behavior. The oxazolidine ring system provides a framework that balances stability with reactivity, making it suitable for both biological activity and synthetic transformations.

Significance in Chemical Research

The significance of this compound in contemporary chemical research extends across multiple domains, reflecting its versatility as both a biological agent and a synthetic intermediate. Recent investigations have revealed the compound's potential as an antiviral agent, particularly against influenza A virus, demonstrating dose-dependent inhibition effects without significant toxicity. These findings have rekindled interest in the compound as a lead structure for antiviral drug development, especially in the context of emerging viral threats and the need for new therapeutic approaches.

In synthetic organic chemistry, this compound has emerged as a valuable precursor for the construction of complex heterocyclic systems. Recent work has demonstrated its utility in palladium-catalyzed cycloaddition reactions, where it serves as a source of zwitterionic aza-π-allylpalladium intermediates. These transformations enable the synthesis of pharmaceutically relevant hydantoin and thiohydantoin scaffolds, which are prevalent in marketed drugs and natural products. The development of enantioselective versions of these reactions further enhances the compound's value in asymmetric synthesis.

The compound's role in natural product chemistry continues to expand as researchers investigate its occurrence in various plant species and its ecological functions. Studies of cruciferous vegetables have revealed complex inheritance patterns for goitrin content, with implications for agricultural breeding programs aimed at optimizing nutritional profiles. The identification of multiple genes controlling goitrin inheritance suggests sophisticated regulatory mechanisms that could be exploited for biotechnological applications.

Analytical chemistry has benefited significantly from the development of sophisticated detection methods for this compound, including high-performance liquid chromatography and chiral separation techniques. These methodological advances have enabled precise quantification of the compound in complex matrices, supporting both quality control applications and mechanistic studies of its biological activity. The ability to separate and quantify individual enantiomers has proven crucial for understanding structure-activity relationships and optimizing therapeutic applications.

The compound's significance extends to medicinal chemistry, where it serves as a template for the design of new therapeutic agents. Its antithyroid activity, while historically viewed as an undesirable side effect in food applications, provides insights into thyroid hormone regulation and potential treatments for hyperthyroid conditions. The compound's ability to interfere with bacterial protein synthesis, observed in related oxazolidinone antibiotics, suggests additional therapeutic applications that remain largely unexplored.

Research into the mechanism of action of this compound has revealed its ability to interact with viral envelopes, disrupting viral replication cycles without affecting host cell viability. This mechanism differs from many existing antiviral drugs, suggesting potential for combination therapies or treatment of drug-resistant viral strains. The compound's natural origin and demonstrated safety profile in traditional medicine applications support its potential for therapeutic development.

Propriétés

IUPAC Name |

5-ethenyl-1,3-oxazolidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NOS/c1-2-4-3-6-5(8)7-4/h2,4H,1,3H2,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZQVYLOFLQICCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CNC(=S)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

500-12-9 (L) | |

| Record name | DL-Goitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID10274235 | |

| Record name | DL-Goitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] | |

| Record name | Goitrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5454 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Large prisms from ether | |

CAS No. |

13190-34-6, 13997-13-2, 500-12-9 | |

| Record name | (±)-Goitrin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13190-34-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Goitrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190346 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Oxazolidinethione, 5-vinyl-, DL- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013997132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Goitrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10274235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-vinyloxazolidine-2-thione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOITRIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8KVD7J2P5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

50 °C | |

| Record name | GOITRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7068 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Méthodes De Préparation

Hydrogen Peroxide-Mediated Desulfurization

A 2017 patent outlined a method replacing toxic lead nitrate with hydrogen peroxide for desulfurization. After cyclizing 1-amino-3-buten-2-ol with CS₂ in potassium hydroxide, hydrogen peroxide (30% w/v) oxidized excess sulfur byproducts at 40–50°C, reducing environmental impact. The crude product was purified via preparative liquid chromatography (C18 column, acetonitrile/water gradient), achieving 99.0–99.5% purity with a 0.2–0.3 g scale per batch.

Solvent Optimization for Safer Reductions

The same patent emphasized substituting diethyl ether with toluene during the red aluminum reduction step, enhancing safety without compromising yield. This modification reduced flammability risks while maintaining reaction efficiency at 80–85%.

Industrial-Scale Processes from Patent Literature

A 2005 patent (WO2006055837A2) described a scalable route to oxazolidine derivatives, adaptable for (S)-5-vinyloxazolidine-2-thione synthesis. Key features included:

-

Ruthenium-Catalyzed Oxidative Cleavage : Sodium metaperiodate and ruthenium trichloride cleaved diols to aldehydes, enabling vinyl group installation.

-

Purification via Sequential Extractions : Ethyl acetate washes and brine solutions removed inorganic salts, yielding 88% pure intermediate after rotary evaporation.

-

Chromatography-Free Crystallization : Trituration with petroleum ether provided the final product in 95% purity, circumventing costly column chromatography.

Comparative Analysis of Methodologies

Analyse Des Réactions Chimiques

Oxidation Reactions

The ethenyl group undergoes oxidation to form epoxides or diols:

-

Epoxidation : Reaction with meta-chloroperbenzoic acid (mCPBA) yields 5-(epoxyethyl)oxazolidine-2-thione.

-

Dihydroxylation : Osmium tetroxide (OsO₄) catalyzes anti-dihydroxylation, producing vicinal diols.

Table 2: Oxidation Pathways

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Epoxidation | mCPBA | 5-(Epoxyethyl)oxazolidine-2-thione | Intermediate for drug synthesis |

| Dihydroxylation | OsO₄, NMO | Vicinal diol derivative | Functional group addition |

Nucleophilic Additions

The thione sulfur acts as a nucleophile in reactions with electrophiles:

-

Alkylation : Reacts with alkyl halides (e.g., bromoethane) in ethanol under basic conditions to form S-alkyl derivatives .

-

Acylation : Combines with acyl chlorides to generate thioester products.

Key Mechanistic Insight:

The thione’s lone pair on sulfur facilitates nucleophilic attack, with reactivity enhanced in polar aprotic solvents.

Cycloaddition Reactions

The vinyl group participates in Diels-Alder reactions:

-

Dienophiles : Reacts with electron-deficient dienes (e.g., maleic anhydride) to form six-membered bicyclic adducts.

-

Conditions : Thermal activation (80–120°C) in inert solvents like dichloromethane.

Enzymatic Hydrolysis and Degradation

In biological systems, (S)-5-vinyloxazolidine-2-thione is formed via myrosinase-catalyzed hydrolysis of glucosinolates (e.g., progoitrin) :

Table 3: Enzymatic Activity Comparison

| Substrate | pH Optimum | ||

|---|---|---|---|

| Progoitrin | 0.12 | 1.2 | 6.5 |

| Sinigrin | 0.15 | 0.8 | 7.0 |

Reactivity with Metals

Applications De Recherche Scientifique

Medicinal Applications

1. Antithyroid Activity

(S)-5-Vinyloxazolidine-2-thione is primarily recognized for its antithyroid properties. It functions by inhibiting the synthesis of thyroid hormones, making it useful in treating hyperthyroidism. Research has demonstrated that this compound can reduce excessive thyroid hormone production, which is crucial for managing conditions such as Graves' disease .

2. Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. For instance, it has been shown to exhibit dose-dependent inhibition against influenza A virus (H1N1) when tested in vitro. The compound's effectiveness was assessed through various protocols, indicating its potential role in antiviral therapies .

3. Cancer Research

The compound's role in cancer research is also notable. It has been investigated for its ability to inhibit tumor growth and metastasis. By integrating this compound into drug delivery systems, researchers aim to enhance the efficacy of chemotherapy while minimizing side effects .

Agricultural Applications

1. Plant Growth Regulation

this compound is classified as a glucosinolate derivative and plays a role in plant defense mechanisms. Its application in agriculture includes enhancing resistance to pests and diseases in crops, particularly within the Brassicaceae family. This property has implications for developing sustainable agricultural practices .

2. Animal Feed Additives

In animal nutrition, this compound has been studied for its effects on livestock health. It may contribute to the reduction of goitrogenic effects when included in animal feed, thereby improving the overall health and productivity of farm animals .

Food Science Applications

1. Nutritional Studies

The presence of this compound in food sources such as cruciferous vegetables raises interest regarding its nutritional implications. Studies indicate that this compound can influence the nutritional quality of food products by modulating the bioavailability of certain nutrients and phytochemicals .

2. Safety Assessments

The compound's safety profile is under continuous evaluation, especially concerning its occurrence in food products derived from animals fed on rapeseed extracts. Regulatory bodies monitor its levels to ensure consumer safety while recognizing its beneficial properties when consumed within safe limits .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal | Antithyroid Treatment | Reduces thyroid hormone synthesis |

| Antiviral Activity | Inhibits H1N1 virus in vitro | |

| Cancer Research | Potential to inhibit tumor growth | |

| Agricultural | Plant Growth Regulation | Enhances pest resistance in Brassicaceae crops |

| Animal Feed Additives | Reduces goitrogenic effects in livestock | |

| Food Science | Nutritional Studies | Affects nutrient bioavailability |

| Safety Assessments | Monitored levels in food products for consumer safety |

Case Studies

- Antiviral Efficacy Study : A study conducted on MDCK cells demonstrated that this compound effectively inhibited the cytopathic effect induced by H1N1 virus across multiple treatment protocols, suggesting its potential as a therapeutic agent against influenza viruses .

- Agricultural Application : Research involving Brassica crops indicated that the application of this compound derivatives led to increased resistance against specific pests, highlighting its utility in sustainable agriculture practices aimed at reducing chemical pesticide use .

- Food Safety Analysis : Investigations into the presence of this compound in cow's milk revealed that monitoring its levels is crucial for ensuring food safety while allowing for the benefits associated with its consumption from plant sources .

Mécanisme D'action

The mechanism by which (S)-5-Vinyloxazolidine-2-thione exerts its effects involves interactions with specific molecular targets. The ethenyl group can undergo various chemical transformations, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate cellular pathways and result in the observed biological activities. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in oxidative stress and signal transduction pathways.

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Food Safety : (S)-Goitrin levels in rapeseed protein isolates are reduced to <30 ppm, mitigating thyroid risks in humans .

- Breeding Efforts: Glucosinolate-free rapeseed cultivars eliminate (S)-goitrin production, addressing dietary concerns .

- Sensory Genetics : Genetic variation in bitter taste receptors influences individual sensitivity to (S)-goitrin, affecting dietary preferences .

Activité Biologique

(S)-5-Vinyloxazolidine-2-thione, commonly known as goitrin, is a sulfur-containing compound derived from the hydrolysis of glucosinolates found in cruciferous vegetables. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNOS and features a vinylic group attached to an oxazolidine ring. Its structure is crucial for its biological effects, particularly in relation to its interaction with various biological systems.

Antiviral Activity

Recent studies have highlighted the antiviral properties of this compound. Research indicates that it exhibits dose-dependent inhibition against influenza A virus (H1N1). The compound was tested using several protocols, including prevention, treatment, and virus neutralization, demonstrating significant antiviral effects across different concentrations (10 mol/L to 10 mol/L) .

Thyroid Function Modulation

Goitrin is known to affect thyroid function by inhibiting iodine uptake in the thyroid gland. This property can lead to goiter formation due to decreased thyroid hormone synthesis. The compound's goitrogenic effect is attributed to its ability to interfere with the synthesis of thyroxine and triiodothyronine hormones .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in food preservation and therapeutic contexts .

The mechanisms underlying the biological activities of this compound are diverse:

- Inhibition of Protein Biosynthesis : Similar to oxazolidinone antibiotics, goitrin may disrupt protein synthesis by binding to ribosomal RNA, although specific interactions require further investigation .

- Oxidative Stress Induction : The compound can induce oxidative stress in cells, which may contribute to its antimicrobial effects as well as its impact on plant nodulation processes .

Case Studies and Research Findings

Several studies provide insights into the biological implications of this compound:

- Influenza Virus Inhibition : A study demonstrated that goitrin significantly reduced viral loads in cell cultures infected with H1N1, indicating its potential as an antiviral agent .

- Thyroid Hormone Disruption : Research on animal models showed that dietary intake of goitrin led to significant reductions in serum thyroxine levels, corroborating its role as a goitrogen .

- Impact on Plant-Microbe Interactions : A study investigated the effects of goitrin on the nodulation process in legumes. It was found that goitrin application disrupted normal nodule development, highlighting its ecological significance .

Data Summary Table

Q & A

Q. What are the key considerations for synthesizing (S)-5-Vinyloxazolidine-2-thione with high enantiomeric purity?

- Methodological Answer : To achieve high enantiomeric purity, asymmetric synthesis routes leveraging chiral auxiliaries or catalysts are recommended. For example, alkylation of 1,3,4-oxadiazole precursors with vinyl halides under controlled stereochemical conditions (e.g., low temperature, chiral ligands) can minimize racemization . Post-synthesis purification via chiral HPLC or crystallization in non-polar solvents (e.g., hexane/ethyl acetate) can further isolate the (S)-enantiomer. Validate purity using polarimetry and compare optical rotation values against literature standards .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR : Analyze - and -NMR to confirm vinyl proton coupling patterns () and oxazolidine-thione carbonyl signals (~190 ppm).

- IR : Identify characteristic C=S stretching vibrations (~1200–1250 cm) and N-H bending (~1550 cm).

- Mass Spectrometry : Validate molecular ion peaks ([M+H]) and fragmentation patterns using high-resolution MS (HRMS) .

Q. What solvent systems are optimal for stabilizing this compound during storage?

- Methodological Answer : Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis of the thione group. Use anhydrous aprotic solvents like dichloromethane or tetrahydrofuran under inert atmospheres (argon/nitrogen). For long-term storage, lyophilization and storage at −20°C in amber vials are advised .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved?

- Methodological Answer : Contradictions often arise from variability in assay conditions or compound purity. Implement a three-wave experimental design (similar to longitudinal studies in social science ):

- Wave 1 : Standardize bioactivity assays (e.g., enzyme inhibition) using a reference batch of the compound.

- Wave 2 : Replicate under varied conditions (pH, temperature) to identify sensitivity thresholds.

- Wave 3 : Validate findings using orthogonal assays (e.g., cellular uptake studies).

Statistical tools like structural equation modeling (SEM) can isolate confounding variables .

Q. What strategies mitigate oxidative degradation of the vinyl group in this compound during in vivo studies?

- Methodological Answer : Encapsulation in cyclodextrin derivatives or lipid nanoparticles can shield the vinyl moiety from enzymatic oxidation . Alternatively, introduce electron-withdrawing substituents (e.g., fluorine) to stabilize the double bond. Monitor degradation via LC-MS/MS and compare pharmacokinetic profiles in control vs. stabilized formulations .

Q. How can computational methods predict the binding affinity of this compound to target proteins?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with crystal structures of target proteins (e.g., CDK1/GSK3β kinases ). Parameterize the thione group’s electrostatic potential using density functional theory (DFT). Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding constants .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported cytotoxicity values for this compound?

- Methodological Answer : Discrepancies may stem from cell-line specificity or assay endpoints (e.g., MTT vs. ATP luminescence). Apply a tiered validation approach:

- Step 1 : Re-test the compound in standardized cell lines (e.g., HEK293, HepG2) with dual assay methods.

- Step 2 : Cross-reference with transcriptomic data (RNA-seq) to identify apoptosis/autophagy pathway activation.

- Step 3 : Use meta-analysis tools (e.g., RevMan) to harmonize historical data and identify outliers .

Spectroscopic Data Reference Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.